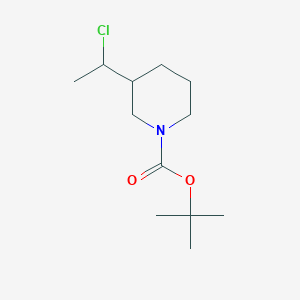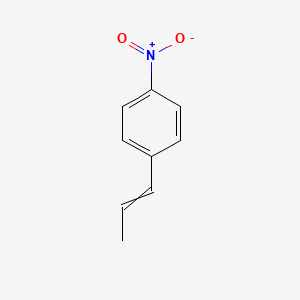
1-Methyl-1,4-dihydropyridine-4-carboximidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,4-dihydropyridine-4-carboximidic acid is a derivative of the 1,4-dihydropyridine family, which is known for its broad range of pharmacological properties. These compounds are analogues of NADH coenzymes and have significant applications in medicinal chemistry, particularly as calcium channel blockers for treating cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid can be synthesized through a multi-component one-pot synthesis. This involves the reaction of aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including the use of microwaves, high-temperature reflux, ionic liquids, and various catalysts such as SiO2/HClO4, SiO2/NaHSO4, and metal triflates .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Applications De Recherche Scientifique
1-Methyl-1,4-dihydropyridine-4-carboximidic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential as a calcium channel blocker, anti-tumor agent, and anti-diabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,4-dihydropyridine-4-carboximidic acid involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a subsequent decrease in blood pressure. The compound may also interact with other molecular targets, such as enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Amlodipine: A well-known calcium channel blocker used to treat hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological properties.
Isradipine: Used for its vasodilatory effects in the treatment of high blood pressure.
Uniqueness: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 1,4-dihydropyridine derivatives .
Propriétés
Numéro CAS |
92777-76-9 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
1-methyl-4H-pyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-6H,1H3,(H2,8,10) |
Clé InChI |
DIJRGMZNMCNEMX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(R)-1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol](/img/structure/B13966050.png)


![(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
